molecular formula C24H19F2NO5S B2391572 1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one CAS No. 866810-29-9

1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one

Cat. No. B2391572
CAS RN: 866810-29-9
M. Wt: 471.47
InChI Key: VPNMYEYOKLIMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one is a useful research compound. Its molecular formula is C24H19F2NO5S and its molecular weight is 471.47. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Bioimaging

One study focuses on the development of a highly sensitive fluorescent probe for fast recognition of DTT (1, 4-dithiothreitol), a widely used reducing agent in biology, biochemistry, and biomedicine. The probe, employing a naphthalimide fluorophore and sulfoxide as the receptor unit, showcases quick response to DTT with excellent selectivity and low cytotoxicity, making it useful for one- and two-photon imaging in HepG2 cells (Sun et al., 2018).

Antimicrobial Agents

Another area of application is the synthesis of new synthetic antibacterial agents. Research on 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid highlights its broad antibacterial activity, suggesting potential use in treating systemic infections (Goueffon et al., 1981).

Enzyme Inhibition Studies

The compound also finds application in enzyme inhibition studies, where derivatives of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines are investigated for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), providing insights into enzyme-ligand interactions and potential therapeutic applications (Grunewald et al., 2006).

Crystal Engineering

Research in crystal engineering explores the weak interactions and influence of organic fluorine in crystal packing. This is exemplified by studies on 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives, where the presence of fluorophenyl groups affects molecular conformations and interactions, potentially guiding the design of new materials (Choudhury et al., 2003).

Novel Antibacterial Compounds

Studies also delve into the design of novel antibacterial 8-chloroquinolones with distorted orientations of the N1-(5-amino-2,4-difluorophenyl) group, demonstrating enhanced potency against Gram-positive and Gram-negative bacteria. Such research paves the way for developing new antibacterial drugs with improved efficacy (Kuramoto et al., 2003).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO5S/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-3-5-16(25)6-4-15)14-23(24(19)28)33(29,30)18-9-7-17(26)8-10-18/h3-12,14H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNMYEYOKLIMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one

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